molecular formula C19H14F3N3O3S B2491040 N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 897614-25-4

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2491040
CAS No.: 897614-25-4
M. Wt: 421.39
InChI Key: WWXWJHNGSSIICH-UHFFFAOYSA-N
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Description

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound featuring a pyridazine core, a scaffold recognized for its diverse pharmacological potential. This molecule is characterized by a benzamide group with a trifluoromethyl substituent, linked via an aniline bridge to a 6-(methylsulfonyl)pyridazine ring. The methylsulfonyl group is a notable feature often associated with enhancing metabolic stability and influencing target binding affinity. The trifluoromethyl group is a common bioisostere used in medicinal chemistry to improve a compound's lipophilicity and overall pharmacokinetic profile. The pyridazine nucleus is a privileged structure in drug discovery, with documented scientific interest in its derivatives as inhibitors of various protein kinases. Specifically, 3,6-disubstituted pyridazine derivatives have been identified as preclinical candidates targeting signaling pathways relevant in oncology, such as the c-jun N-terminal kinase (JNK1) pathway . Inhibition of JNK1 has been shown to downregulate downstream targets like c-Jun and c-Fos, and can restore p53 activity, presenting a potential strategy for anticancer therapy . Furthermore, structurally related sulfonamide and benzamide compounds containing a pyridazine moiety have been investigated for other therapeutic targets, including as inhibitors of Nav1.7 for the treatment of pain, indicating the broad utility of this chemical class in pharmacological research . This compound is provided For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers handling this product should consult its Safety Data Sheet (SDS) and adhere to all laboratory safety protocols.

Properties

IUPAC Name

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O3S/c1-29(27,28)17-10-9-16(24-25-17)12-5-4-6-13(11-12)23-18(26)14-7-2-3-8-15(14)19(20,21)22/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXWJHNGSSIICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design and Retrosynthetic Analysis

The target compound’s structure comprises three key segments:

  • Pyridazine ring with a methylsulfonyl group at position 6.
  • Phenyl linker at position 3 of the pyridazine.
  • 2-(Trifluoromethyl)benzamide moiety.

Retrosynthetically, the molecule can be dissected into two primary intermediates:

  • 3-(6-(Methylsulfonyl)pyridazin-3-yl)aniline
  • 2-(Trifluoromethyl)benzoyl chloride

Coupling these intermediates via amide bond formation represents the most straightforward approach, as evidenced by analogous benzamide syntheses.

Intermediate Synthesis: Pyridazine Core Functionalization

Preparation of 3-(6-(Methylsulfonyl)Pyridazin-3-Yl)Aniline

Pyridazine Ring Construction

Pyridazine derivatives are typically synthesized via cyclization reactions. For example, 6-chloropyridazine-3-carboxylic acid can be converted to the methylsulfonyl derivative through nucleophilic displacement. A patent describes sulfonylation using methanesulfonyl chloride in the presence of a base like triethylamine:
$$
\text{6-Chloropyridazine-3-carboxylic acid} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{6-(Methylsulfonyl)pyridazine-3-carboxylic acid}
$$
The chlorinated precursor is often synthesized via POCl₃-mediated chlorination of pyridazinone intermediates.

Introduction of the Phenylamine Group

Suzuki-Miyaura coupling attaches the phenyl group to the pyridazine core. Using 3-aminophenylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄), the reaction proceeds under inert conditions:
$$
\text{6-(Methylsulfonyl)pyridazine-3-bromide} + \text{3-Aminophenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{3-(6-(Methylsulfonyl)pyridazin-3-yl)aniline}
$$
Yields exceeding 75% are achievable with optimized stoichiometry.

Synthesis of 2-(Trifluoromethyl)Benzoyl Chloride

2-(Trifluoromethyl)benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride:
$$
\text{2-(Trifluoromethyl)benzoic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{2-(Trifluoromethyl)benzoyl chloride} + \text{SO}2 + \text{HCl}
$$
The reaction is typically conducted under reflux in anhydrous conditions, with yields >90%.

Amide Bond Formation: Coupling Strategies

Schotten-Baumann Reaction

A classical method involves reacting the aniline intermediate with 2-(trifluoromethyl)benzoyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as a base:
$$
\text{3-(6-(Methylsulfonyl)pyridazin-3-yl)aniline} + \text{2-(Trifluoromethyl)benzoyl chloride} \xrightarrow{\text{NaOH, H}_2\text{O/DCM}} \text{Target Compound}
$$
This method offers simplicity but may require rigorous pH control to avoid hydrolysis.

Carbodiimide-Mediated Coupling

Modern approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU as coupling agents. For instance, HATU activates the carboxylic acid in situ, facilitating amide bond formation with the aniline:
$$
\text{2-(Trifluoromethyl)benzoic acid} + \text{HATU} + \text{DIPEA} \rightarrow \text{Active ester intermediate}
$$
$$
\text{Active ester} + \text{3-(6-(Methylsulfonyl)pyridazin-3-yl)aniline} \rightarrow \text{Target Compound}
$$
This method achieves yields of 80–85% with minimal byproducts.

Purification and Crystallization

Solvent Selection and Recrystallization

The crude product is purified via recrystallization from methanol or ethanol. A patent emphasizes controlled cooling rates (<1°C/min) to obtain high-purity crystals. For example, dissolving the compound in hot methanol (30–50 mL/g) and cooling to 0–5°C yields needle-like crystals with >99% purity (HPLC).

Chromatographic Techniques

Silica gel column chromatography using ethyl acetate/hexane (3:7) effectively isolates the target compound from unreacted starting materials. Evitachem reports using gradient elution (0–50% EtOAc in hexane) for optimal separation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, J = 8.4 Hz, 1H, pyridazine-H), 8.45 (s, 1H, NH), 7.95–7.85 (m, 4H, aromatic-H), 7.65 (d, J = 8.0 Hz, 2H, aromatic-H).
  • FT-IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (SO₂ symmetric stretch), 1130 cm⁻¹ (CF₃ bend).
  • HRMS (ESI+) : m/z calc. for C₁₉H₁₄F₃N₃O₃S [M+H]⁺: 421.4, found: 421.3.

Thermal Analysis

Differential scanning calorimetry (DSC) reveals a melting point of 198–202°C, consistent with crystalline purity.

Yield Optimization and Challenges

Critical Parameters

  • Temperature Control : Rapid cooling during crystallization induces amorphous forms, necessitating slow cooling.
  • Moisture Sensitivity : The trifluoromethyl group’s electron-withdrawing nature increases susceptibility to hydrolysis, requiring anhydrous conditions.

Comparative Yields Across Methods

Method Reagents Solvent Yield (%) Purity (HPLC, %)
Schotten-Baumann NaOH, DCM H₂O/DCM 65 95
HATU-mediated HATU, DIPEA DMF 85 99
EDC/HOBt EDC, HOBt, DIPEA THF 78 97

Industrial-Scale Considerations

Patent WO2014147504A2 highlights scalability challenges:

  • Solvent Recovery : Methanol is preferred for its low cost and ease of removal under reduced pressure.
  • Crystallization Kinetics : Maintaining a cooling rate of ≤1°C/min ensures uniform crystal growth, reducing fines and improving filtration efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfonyl group (–SO₂CH₃) on the pyridazine ring acts as a strong electron-withdrawing group, activating the pyridazine ring for nucleophilic aromatic substitution (NAS). Key observations include:

Reaction Type Conditions Outcome Source
Aromatic NAS K₂CO₃, DMF, 80°C, aryl aminesSubstitution at the 4-position of pyridazine with aryl amines
Halogen Displacement CuI, DMSO, 120°C, alkyl halidesReplacement of methylsulfonyl with alkyl/aryl groups

For example, reaction with morpholine under basic conditions yields 3-(morpholin-4-yl)-6-(trifluoromethyl)pyridazine derivatives, confirmed by 1H^1\text{H}-NMR analysis .

Hydrolysis Reactions

The benzamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    RCONHR’+H2OHCl, refluxRCOOH+R’NH2\text{RCONHR'} + \text{H}_2\text{O} \xrightarrow{\text{HCl, reflux}} \text{RCOOH} + \text{R'NH}_2
    Yields 2-(trifluoromethyl)benzoic acid and 3-(6-(methylsulfonyl)pyridazin-3-yl)aniline.

  • Basic Hydrolysis :
    RCONHR’+NaOHΔRCOONa++R’NH2\text{RCONHR'} + \text{NaOH} \xrightarrow{\Delta} \text{RCOO}^- \text{Na}^+ + \text{R'NH}_2
    Forms sodium 2-(trifluoromethyl)benzoate, with reaction efficiency dependent on solvent polarity (e.g., 85% yield in ethanol/water).

Redox Reactions

The trifluoromethyl (–CF₃) and methylsulfonyl (–SO₂CH₃) groups influence redox behavior:

Reaction Reagents Product Notes
Reduction LiAlH₄, THF, 0°C → 25°CBenzyl alcohol derivativePartial reduction of amide observed
Oxidation KMnO₄, H₂O, 100°CDegradation to CO₂ and NH₃Non-selective; limited synthetic value

Electrochemical studies indicate a reduction potential of E1/2=1.2VE_{1/2} = -1.2 \, \text{V} (vs. Ag/AgCl) for the pyridazine ring .

Cross-Coupling Reactions

The pyridazine ring participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura Coupling :
    Ar–Br+Ar’–B(OH)2Pd(PPh3)4,Na2CO3Ar–Ar’\text{Ar–Br} + \text{Ar'–B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Ar–Ar'}
    Reacts with aryl boronic acids at the 4-position of pyridazine (70–90% yields) .

  • Buchwald-Hartwig Amination :
    Forms C–N bonds with secondary amines, enabling diversification of the pyridazine moiety .

Stability Under Physiological Conditions

In phosphate-buffered saline (pH 7.4, 37°C), the compound exhibits:

Parameter Value Method
Half-life 48 ± 2 hoursHPLC-UV (254 nm)
Major Degradant Hydrolyzed benzamide productLC-MS/MS

Degradation is accelerated in hepatic microsomes, suggesting susceptibility to esterase-mediated hydrolysis.

Comparative Reactivity with Analogues

The trifluoromethyl group enhances electrophilicity at the pyridazine 4-position compared to non-fluorinated analogues:

Compound Relative NAS Rate Hydrolysis Half-life
Methylsulfonyl-pyridazine (this compound) 1.0048 hours
Chloro-pyridazine analogue 0.3512 hours
Methoxy-pyridazine analogue 0.08>100 hours

Data derived from competitive reaction studies .

Mechanistic Insights

  • Methylsulfonyl Group : Acts as a directing group in NAS, with DFT calculations showing a 15 kcal/mol activation barrier for substitution at the 4-position .

  • Trifluoromethyl Group : Increases electrophilicity of the benzamide carbonyl (IR νC=O=1680cm1\nu_{\text{C=O}} = 1680 \, \text{cm}^{-1} vs. 1665 cm⁻¹ in non-fluorinated analogues).

This reactivity profile underscores the compound’s versatility in medicinal chemistry, particularly in late-stage functionalization strategies.

Scientific Research Applications

Research indicates that this compound exhibits a variety of biological activities that can be leveraged for therapeutic applications:

  • Antitumor Activity
    • The compound has shown promising results in inhibiting tumor growth. Studies on benzamide derivatives indicate that they can inhibit specific kinases involved in cancer progression, particularly RET kinase, which plays a role in various cancers.
  • Anti-inflammatory Effects
    • In vitro studies suggest that this compound can modulate inflammatory pathways. Its potential to reduce inflammation could be beneficial in treating conditions characterized by excessive inflammatory responses.
  • Neuroprotective Effects
    • Research has indicated that related compounds can protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Antitumor Activity

A study published in Science.gov evaluated the effects of benzamide derivatives on various cancer cell lines. The findings revealed significant cytotoxicity against breast cancer cells, indicating the potential for these compounds to be developed as anticancer agents.

Case Study 2: Neuroprotection

In research focused on neurodegenerative diseases, various benzamide derivatives were tested for their ability to prevent neuronal cell death induced by oxidative stress. Results indicated that some compounds significantly enhanced cell viability compared to controls, highlighting their neuroprotective potential.

Table 1: Biological Activities of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide

Activity TypeMechanismReferences
AntitumorInhibition of RET kinase
Anti-inflammatoryModulation of inflammatory pathways
NeuroprotectiveProtection against oxidative stress

Mechanism of Action

The mechanism of action of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Structural Features :

  • Trifluoromethyl group : Enhances metabolic stability and membrane permeability.
  • Methylsulfonyl group : Influences electronic properties and target interactions.
  • Pyridazine core : Provides a rigid scaffold for molecular recognition.

Synthesis :
The compound is synthesized through:

Pyridazine ring formation via hydrazine and dicarbonyl reactions.

Methylsulfonyl introduction using sulfonation reagents.

Coupling with 2-(trifluoromethyl)benzamide under optimized catalytic conditions ().

Structural Analogues and Their Properties

The target compound is compared to structurally related benzamides and pyridazine derivatives (Table 1).

Table 1: Structural and Functional Comparison
Compound Name Key Structural Differences Biological Activity Pharmacokinetic Properties
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide (Target) Methylsulfonyl on pyridazine; trifluoromethyl on benzamide High anticancer and anti-inflammatory activity (predicted) Enhanced lipophilicity and target affinity ()
N-(3-(trifluoromethyl)phenyl)benzamide Lacks methylsulfonyl group Moderate activity; limited target specificity Reduced metabolic stability ()
3-methylsulfonyl-N-phenylbenzamide Lacks trifluoromethyl and pyridazine Low anticancer activity; moderate antimicrobial effects High solubility but poor membrane permeability ()
4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide Methoxy (-OCH₃) instead of methylsulfonyl Anti-inflammatory focus; weak anticancer activity Rapid clearance due to polar methoxy group ()
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide Morpholine instead of methylsulfonyl Antimicrobial activity dominates Improved solubility but reduced target binding ()
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide Ethylamino linker; lacks sulfonyl Neuroprotective potential Moderate bioavailability ()

Mechanistic Differentiation

  • The target compound’s dual substituents (trifluoromethyl and methylsulfonyl) synergistically inhibit pro-inflammatory cytokines (e.g., TNF-α) and oncogenic kinases (e.g., BCR-ABL), whereas analogues with single functional groups exhibit narrower mechanisms ().
  • N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide () primarily targets bacterial enzymes, underscoring the role of sulfonyl groups in broadening target scope.

Biological Activity

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H15F3N2O2S\text{C}_{17}\text{H}_{15}\text{F}_3\text{N}_2\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in tumor growth and proliferation. Studies have shown that compounds with similar structures can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. The mechanism involves the reduction of NADP and NADPH levels, destabilizing DHFR and leading to inhibited cell growth .

Biological Activities

  • Antitumor Activity :
    • In vitro studies have indicated that the compound exhibits significant antitumor effects against various cancer cell lines. For instance, compounds with similar benzamide structures have shown moderate to high potency in inhibiting RET kinase activity, which is implicated in certain cancers .
    • A study reported that the compound demonstrated IC50 values indicating effective inhibition of cancer cell proliferation, suggesting its potential as a lead compound for further development .
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit specific kinases and enzymes associated with cancer progression. For example, it has been found to inhibit RET kinase, which plays a role in the signaling pathways that promote tumor growth .
    • Additionally, structure-activity relationship (SAR) studies have shown that modifications in the chemical structure can enhance enzyme binding affinity and selectivity, making it a candidate for targeted therapies .

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Benzamide Derivatives : A series of benzamide derivatives were synthesized and tested for their biological activity. Among them, derivatives containing a trifluoromethyl group exhibited enhanced potency against cancer cell lines, suggesting that similar modifications could be beneficial for this compound .
  • In Vivo Studies : Preliminary in vivo studies indicated that compounds with structural similarities could significantly reduce tumor size in animal models. These findings support the potential application of this compound in cancer treatment protocols .

Data Tables

Property Value
Molecular FormulaC17H15F3N2O2S
Molecular Weight374.37 g/mol
IC50 (Cancer Cell Lines)0.5 - 10 µM
Enzyme InhibitionRET Kinase

Q & A

Basic Question: What are the critical considerations for synthesizing this compound to ensure high yield and purity?

Methodological Answer:
The synthesis of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide requires multi-step optimization:

  • Reagent Selection : Use coupling agents like HBTU ( ) and catalysts such as Et₃N to facilitate amide bond formation.
  • Solvent Choice : Polar aprotic solvents like THF or acetonitrile enhance solubility and reaction efficiency ().
  • Temperature Control : Maintain precise temperatures (e.g., ice baths for exothermic steps, reflux for prolonged reactions) to avoid side products ().
  • Purification : Employ silica gel chromatography or recrystallization to isolate high-purity products ().
    Yield improvements (>70%) are achievable by optimizing stoichiometry and reaction time ().

Basic Question: Which analytical techniques are most reliable for characterizing structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., methylsulfonyl and trifluoromethyl groups) and aromatic proton environments ().
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities ( ).
  • HPLC-PDA : Assesses purity (>95%) and identifies byproducts ().
  • X-ray Crystallography (if applicable): Resolves stereochemical ambiguities in crystalline forms ().

Basic Question: How should initial biological activity screening be designed for this compound?

Methodological Answer:

  • Target Selection : Prioritize kinases or proteases due to structural similarities to known inhibitors ().
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with IC₅₀ determination ().
    • Cell Viability : Screen against cancer/proliferative cell lines (e.g., MTT assay) ().
  • Dose-Response Curves : Test concentrations from 1 nM–10 µM to establish potency ().

Advanced Question: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Functional Group Modifications :
    • Replace methylsulfonyl with sulfonamide or sulfonic acid to alter solubility ( ).
    • Substitute trifluoromethyl with cyano or halogens to probe electronic effects ( ).
  • Heterocycle Variations : Introduce pyrimidine or triazole rings ( ) to enhance target binding.
  • In Silico Docking : Use Schrödinger or AutoDock to predict binding affinities to kinases (). Validate with SPR or ITC for binding kinetics ().

Advanced Question: What mechanistic approaches identify its molecular targets?

Methodological Answer:

  • Proteomics : Perform pull-down assays with biotinylated analogs and analyze bound proteins via LC-MS/MS ().
  • CRISPR-Cas9 Screening : Knock out candidate targets (e.g., kinases) in cell lines to observe resistance ().
  • Thermal Shift Assay : Monitor protein stabilization upon compound binding ().
  • Transcriptomics : RNA-seq identifies downstream pathways affected (e.g., apoptosis, proliferation) ().

Advanced Question: How can researchers resolve contradictions in reported biological activities?

Methodological Answer:

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time ().
  • Purity Validation : Re-test compounds with HPLC and NMR to rule out batch variability ().
  • Orthogonal Assays : Confirm activity across multiple platforms (e.g., enzymatic vs. cell-based assays) ().
  • Meta-Analysis : Compare datasets using tools like RevMan to identify outliers ().

Advanced Question: What strategies improve pharmacokinetic properties?

Methodological Answer:

  • Solubility Enhancement : Introduce ionizable groups (e.g., morpholine) or formulate with cyclodextrins ().
  • Metabolic Stability : Replace labile groups (e.g., methyl ester → carboxylic acid) ().
  • Plasma Protein Binding : Measure via equilibrium dialysis; reduce lipophilicity with polar substituents ().
  • In Vivo PK Studies : Monitor half-life (t₁/₂), Cmax, and bioavailability in rodent models ().

Advanced Question: How to assess stability under varying experimental conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1A guidelines) ().
  • pH Stability : Test in buffers (pH 1–12) to identify hydrolysis-prone regions (e.g., amide bonds) ().
  • Long-Term Storage : Monitor degradation in DMSO or solid state (4°C vs. −80°C) via LC-MS ().

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